molecular formula C9H8F3NO B14853406 3'-Acetyl-2'-methyl-5'-(trifluoromethyl)pyridine CAS No. 1256833-43-8

3'-Acetyl-2'-methyl-5'-(trifluoromethyl)pyridine

Cat. No.: B14853406
CAS No.: 1256833-43-8
M. Wt: 203.16 g/mol
InChI Key: HNIQQQYIYSLWBS-UHFFFAOYSA-N
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Description

3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of trifluoromethylpyridines, including 3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine, often involves vapor-phase reactions and other scalable processes. These methods are designed to ensure high yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its ability to bind to enzymes, receptors, and other biological molecules. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridines and trifluoromethyl-substituted aromatic compounds. Examples include:

Uniqueness

3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

1256833-43-8

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[2-methyl-5-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5-8(6(2)14)3-7(4-13-5)9(10,11)12/h3-4H,1-2H3

InChI Key

HNIQQQYIYSLWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)C(=O)C

Origin of Product

United States

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